

Technical Support Center: Strategies to Minimize RNA Degradation

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Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the minimization of RNA degradation during sample preparation.

Troubleshooting Guides

This section provides solutions to common problems encountered during RNA extraction and analysis.

Issue 1: Low RNA Yield

Symptoms:

- Low RNA concentration as determined by spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit).
- Insufficient material for downstream applications.

Possible Causes & Solutions:



Possible Cause	Recommended Solution
Incomplete Sample Lysis/Homogenization	Ensure the sample is thoroughly disrupted. For tissues, consider using a bead beater or rotorstator homogenizer. For cells that are difficult to lyse, an enzymatic digestion step (e.g., with proteinase K or lysozyme) prior to lysis can be beneficial.[1][2] Increase the time for sample digestion or homogenization.[2][3]
Incorrect Amount of Starting Material	Using too much starting material can overload the purification system (e.g., silica column), leading to inefficient lysis and RNA binding, which reduces yield.[4] Conversely, too little starting material will naturally result in a low yield. Refer to your kit's recommendations for the optimal amount of input material.[4]
Inefficient RNA Elution	When using silica spin columns, ensure the elution buffer (RNase-free water or elution buffer) is applied directly to the center of the membrane. For maximal recovery, you can increase the elution volume or perform a second elution.[2][5] Incubating the column with the elution buffer for 5-10 minutes at room temperature before centrifugation can also improve yield.[2]
RNA Degradation	If the RNA is degraded, the yield of intact RNA will be low. See the "RNA is Degraded" section below for troubleshooting steps.

Issue 2: RNA is Degraded

Symptoms:

• Smeared bands on a denaturing agarose gel with indistinct or absent 28S and 18S rRNA bands.[1]



- A 28S:18S rRNA ratio significantly less than 2:1 for eukaryotic samples.[1][5]
- Low RNA Integrity Number (RIN) value (typically < 7).

Possible Causes & Solutions:

Possible Cause	Recommended Solution
RNase Contamination	RNases are ubiquitous and can be introduced from various sources.[6][7] See the FAQ section on "How can I prevent RNase contamination?" for detailed prevention strategies.
Improper Sample Storage/Handling	Samples should be processed immediately after collection. If immediate processing is not possible, snap-freeze the sample in liquid nitrogen and store it at -80°C, or use an RNA stabilization reagent like RNAlater™.[1][8] Avoid repeated freeze-thaw cycles.[9] When thawing samples, do so on ice.[10]
Excessive Homogenization	Over-homogenizing can generate heat, leading to RNA degradation. Homogenize in short bursts of 30-45 seconds, with rest periods on ice in between to prevent overheating.[2][5]
Delayed Lysis	For fresh tissues, add a cold guanidine-based lysis buffer (like TRIzol) immediately after harvesting to inactivate endogenous RNases.[2] [5]

Issue 3: Low A260/A280 Ratio (<1.8)

Symptoms:

 The ratio of absorbance at 260 nm to 280 nm is below the optimal range of 1.8-2.1, as measured by a UV spectrophotometer.[11]

Possible Causes & Solutions:



Possible Cause	Recommended Solution
Protein Contamination	This is a common cause, often resulting from incomplete phase separation in TRIzol-based extractions or overloading a silica column.[6] When using TRIzol, be careful not to transfer any of the interphase or organic phase along with the aqueous phase. For column-based methods, ensure you are using the recommended amount of starting material.[6]
Phenol Carryover	Residual phenol from TRIzol or phenol- chloroform extractions can lead to a low A260/A280 ratio.[4][12] Ensure no phenol is carried over with the aqueous phase. An additional chloroform extraction can help remove residual phenol.
Incorrect Blank Measurement	The solution used to blank the spectrophotometer should have the same pH and ionic strength as the solution your RNA is dissolved in. Using water to blank samples dissolved in a buffer like TE can skew the ratio. [12]
Acidic pH of the Solution	If the RNA is dissolved in water, which can be slightly acidic, it can lower the A260/A280 ratio. Using a slightly basic buffer, such as TE buffer (pH 7.5-8.0), can help maintain an optimal ratio. [4][12]

Issue 4: Genomic DNA (gDNA) Contamination

Symptoms:

 High molecular weight smearing or a distinct band above the 28S rRNA band on an agarose gel.[1]



Amplification in no-reverse transcriptase (-RT) controls in a subsequent RT-PCR experiment.
 [6]

Possible Causes & Solutions:

Possible Cause	Recommended Solution
Incomplete Homogenization	Insufficient shearing of gDNA during homogenization can lead to its carryover.[6] Use methods that effectively break up DNA, such as a bead beater or a rotor-stator homogenizer.[6]
Improper Phase Separation (TRIzol)	The pH of the phenol in TRIzol is acidic, which helps retain DNA in the interphase and organic layers.[6] Carefully pipette only the upper aqueous phase to avoid gDNA contamination.[6]
Column Overloading	Using too much starting material can exceed the binding capacity of the silica membrane for RNA, potentially allowing gDNA to bind and coelute.[13][14]
Omission of DNase Treatment	The most effective way to remove gDNA is to perform a DNase treatment. This can be done "on-column" for silica-based kits or in-solution after RNA elution.[3][14] Ensure the DNase is subsequently removed or inactivated to prevent it from degrading DNA in downstream applications.[14]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of RNase contamination?

RNases are enzymes that degrade RNA and are ubiquitous in the laboratory environment. Key sources include:

• Human sources: Skin, hair, and saliva are rich in RNases. Always wear gloves and change them frequently, especially after touching non-sterile surfaces like your face or hair.[7][15][16]

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- Environment: Dust particles can carry bacteria and mold, which are sources of RNases.[7] Lab surfaces, pipettors, and other equipment can become contaminated if left exposed.[17] [18]
- Reagents and Solutions: Water and buffers can be a common source of contamination if not certified RNase-free or properly treated (e.g., with DEPC).[6][17]
- Samples: The cells or tissues themselves contain endogenous RNases that are released upon lysis.[7]

Q2: How can I create and maintain an RNase-free work environment?

- Designated Area: Set aside a specific area of the lab exclusively for RNA work.[4][19]
- Surface Decontamination: Regularly clean your workbench, pipettes, and equipment with RNase decontamination solutions (e.g., RNaseZap™).[15][19][20]
- Use Certified Consumables: Use disposable plasticware (tubes, pipette tips) that are certified RNase-free.[7][17] Filter tips are highly recommended to prevent cross-contamination.[10]
- Proper Personal Protective Equipment (PPE): Always wear a clean lab coat and sterile gloves. Change gloves often. [7][15]
- Treat Non-disposable Items: Bake glassware at 180°C or higher for several hours.[6] Treat non-disposable plasticware with solutions like 0.1 M NaOH/1 mM EDTA, followed by a rinse with RNase-free water.[6][19]

Q3: What is the role of an RNase inhibitor?

RNase inhibitors are proteins that bind to and inactivate a broad spectrum of RNases.[21][22] [23] They act as a safeguard to protect RNA from degradation by any residual RNases that may be present during enzymatic manipulations like reverse transcription, in vitro transcription, or cDNA synthesis.[21][22] Adding an RNase inhibitor to your reactions is a highly recommended precautionary step.[24]

Q4: What are the best practices for storing samples and purified RNA?



Proper storage is critical for maintaining RNA integrity.

Sample Type	Short-Term Storage	Long-Term Storage
Tissue/Cell Samples	Process immediately or use a stabilization reagent (e.g., RNAlater™) and store at 4°C for a few days or -20°C for longer periods.[5]	Snap-freeze in liquid nitrogen and store at -80°C.[1][2]
Purified RNA	Store at -20°C for up to a year. [7][8]	Store at -80°C. For very long- term storage, RNA can be stored as an ethanol precipitate at -20°C.[7][11][14]

To avoid degradation from multiple freeze-thaw cycles, it is best to aliquot purified RNA into single-use tubes.[8][9]

Q5: How does storage temperature and duration affect RNA quality?

RNA integrity is sensitive to both storage temperature and duration. The RNA Integrity Number (RIN) is a common metric for quality, with values above 8 being ideal for most downstream applications.[25]



Storage Condition	Impact on RNA Integrity (RIN)
-80°C	Generally stable for several years. One study found that blood samples stored for up to 3 years maintained a median RIN above 6, which is considered high-quality.[25] Another study showed no significant degradation after 5 years. [25]
-20°C	Suitable for short-term storage of purified RNA. [8][15]
4°C	Blood samples stored at 4°C for up to 7 days with RIN values above 5.3 were found to be suitable for RNA-seq.[26]
Room Temperature	RNA in water can degrade within hours. However, in a stabilizing buffer, it can remain largely intact for several weeks.[15]
Temperature Fluctuation (e.g., freezer failure)	RNA integrity in frozen tissues is not significantly affected until the temperature rises to 0°C. However, if the temperature reaches room temperature for even a few hours, the RNA can be almost completely destroyed.

Experimental Protocols Protocol 1: Total RNA Extraction using TRIzol™ Reagent

This protocol is a common method for isolating RNA from cells and tissues.

Homogenization:

- Tissues: Add 1 ml of TRIzol™ reagent per 50-100 mg of tissue and homogenize using a power homogenizer.[15]
- Cells: For cells grown in a monolayer, add 1 ml of TRIzol™ to a 3.5 cm diameter dish and pass the cell lysate through a pipette several times.[15] For cell suspensions, pellet the cells and add 1 ml of TRIzol™ per 5-10 x 10^6 cells.[2]

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• Phase Separation:

- Incubate the homogenate for 5 minutes at room temperature.[15]
- Add 0.2 ml of chloroform per 1 ml of TRIzol™ used. Cap the tube securely and shake vigorously by hand for 15 seconds.[15][21]
- Incubate at room temperature for 2-3 minutes.[19]
- Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.
 [15][19]

• RNA Precipitation:

- Carefully transfer the upper aqueous phase to a fresh tube without disturbing the interphase.[15]
- Add 0.5 ml of isopropanol per 1 ml of TRIzol™ used. Mix by inverting the tube and incubate at room temperature for 10 minutes.[2]
- Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side or bottom of the tube.[19]

RNA Wash:

- Discard the supernatant.
- Wash the RNA pellet with 1 ml of 75% ethanol (prepared with RNase-free water) per 1 ml
 of TRIzol™ used.[15]
- Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.[2]

Resuspension:

 Discard the supernatant and briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this will make the RNA difficult to dissolve.[15]



 Resuspend the RNA in an appropriate volume (e.g., 20-50 μl) of RNase-free water or buffer by pipetting up and down. Incubate at 55-60°C for 10 minutes to aid dissolution.[15]

Protocol 2: RNA Quality Assessment by Denaturing Agarose Gel Electrophoresis

This method assesses the integrity of a total RNA sample.

- Gel Preparation:
 - Prepare a 1% agarose gel with 1X MOPS buffer. Heat to dissolve the agarose, then cool to about 60°C.
 - In a fume hood, add formaldehyde to a final concentration of 2.2 M and ethidium bromide to 10 μg/ml. Pour the gel and allow it to solidify.[1]
- Sample Preparation:
 - In a fresh tube, mix 1-3 μg of your RNA sample with 3 parts of formaldehyde load dye.
 - Heat the mixture at 65°C for 15 minutes to denature the RNA, then immediately place on ice.[1]
- · Electrophoresis:
 - Load the denatured RNA samples and an RNA ladder into the wells of the gel.
 - Run the gel at 5-6 V/cm in 1X MOPS running buffer until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.[1]
- Visualization and Interpretation:
 - Visualize the gel on a UV transilluminator.
 - Intact total eukaryotic RNA will show two sharp bands corresponding to the 28S and 18S ribosomal RNA (rRNA). The 28S band should be approximately twice as intense as the 18S band.[1][5]



 Degraded RNA will appear as a smear down the lane, with the rRNA bands being faint or absent.[1]

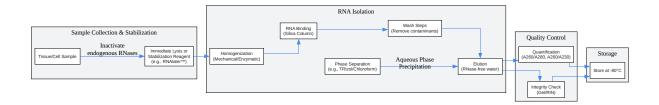
Protocol 3: RNA Quantification using UV Spectrophotometry

This is a common method for determining RNA concentration and purity.

- Prepare the Spectrophotometer:
 - Turn on the spectrophotometer and allow the lamp to warm up. Select the nucleic acid quantification setting.
- Blank the Instrument:
 - Use the same RNase-free buffer or water that your RNA is dissolved in as the blank.
 Pipette 1-2 μl onto the pedestal (for microvolume spectrophotometers) or into a quartz cuvette and take a blank reading.[26]
- Measure the RNA Sample:
 - Wipe the pedestal clean. Pipette 1-2 μl of your RNA sample and take a reading.
- Calculate Concentration and Purity:
 - The instrument will typically calculate the concentration automatically based on the absorbance at 260 nm (A260). An A260 of 1.0 is equivalent to approximately 40 μg/ml of single-stranded RNA.[11][26]
 - The purity is assessed by the A260/A280 and A260/A230 ratios. For pure RNA, the A260/A280 ratio should be ~2.0.[4] The A260/A230 ratio should ideally be between 2.0 and 2.2.[12]

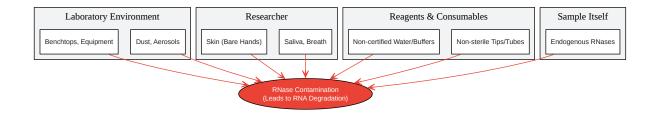
Visualizations





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Caption: General workflow for RNA extraction, from sample collection to storage.



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